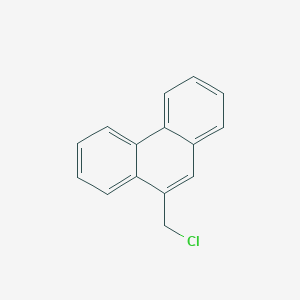

9-(Chloromethyl)phenanthrene

概要

説明

Synthesis Analysis

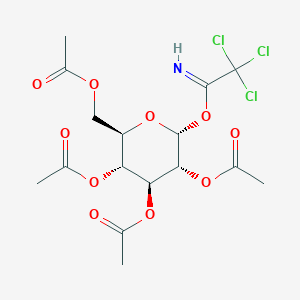

The synthesis of chlorinated phenanthrenes, including 9-(Chloromethyl)phenanthrene, involves complex chemical reactions. A notable method involves the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. These intermediates can undergo further reactions to produce a variety of chlorinated phenanthrene derivatives (Issac & Tierney, 1996).

Molecular Structure Analysis

Molecular structure analysis of chlorinated phenanthrenes reveals the influence of chloro groups on the phenanthrene core. These modifications can significantly affect the electronic properties and stability of the molecules. For example, metal-to-ligand charge transfer (MLCT) excited states in cuprous bis-phenanthroline coordination compounds indicate how substitution at specific positions, such as the 2 and 9 positions with alkyl or aryl groups, can stabilize the Cu(I) state and increase the energy gap between the MLCT and the ground state (Scaltrito et al., 2000).

Chemical Reactions and Properties

Chlorinated phenanthrenes participate in various chemical reactions, demonstrating a range of biological activities. For instance, phenanthrenes have shown potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. These properties make them valuable for further investigation as pharmacological agents (Tóth et al., 2017).

Physical Properties Analysis

The physical properties of chlorinated phenanthrenes, such as solubility and vapor pressure, are crucial for understanding their behavior in various environments. These properties are influenced by the presence and position of chloro substituents on the phenanthrene skeleton, affecting their distribution and fate in the environment (Chefetz & Xing, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for bioactivation, are important for assessing the environmental and health impacts of chlorinated phenanthrenes. Studies have shown that these compounds can undergo reactions with chlorine, suggesting their potential transformation in water treatment processes and the environment (Deborde & von Gunten, 2008).

科学的研究の応用

Cardioprotective Effects : 9-phenanthrol, a derivative of phenanthrene, acts as a TRPM4 channel inhibitor, showing potential cardioprotective effects against ischaemia-reperfusion injuries and reducing ischaemic stroke injuries (Guinamard, Hof, & Del Negro, 2014).

Interaction with Human Serum Albumin : 9-hydroxyphenanthrene forms a 1:1 complex with human serum albumin, influenced by hydrophobic interactions and hydrogen bond force, which could impact biomacromolecules (Zhang, Gao, Huang, & Wang, 2020).

Magnetic Anisotropy in Phenanthrenes : The significance of the cyano group in phenanthrenes' magnetic anisotropy and peri effects can be observed in 9-phenyl-10-carboxylphenanthrene (Bartle & Smith, 1967).

Antimalarial Activity : Methylthio- and methylsulfonyl-substituted 9-phenanthrenemethanols demonstrate promising antimalarial activity against Plasmodium berghei, especially structures with a methylthio substituent and two chlorine atoms (Markovac & Lamontagne, 1976).

Efficient Synthesis of Organochalcogen-Phenanthrenes : The synthesis of 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes using electrophilic cyclization has been demonstrated, opening avenues for new chemical compounds (Grimaldi, Lutz, Back, & Zeni, 2016).

Formation of Phenanthrenequinone : The gas-phase reactions of phenanthrene can lead to the formation of 9,10-phenanthrenequinone in ambient atmospheres, important for atmospheric chemistry studies (Wang, Atkinson, & Arey, 2007).

Photodimerization Studies : The study of photodimerization in methyl phenanthrene-9-carboxylate and phenanthrene-9-carbonitrile contributes to understanding photochemical processes (Lewis, Barancyk, & Burch, 1992).

Environmental Applications : Fe3O4-4,4'-BIPHENY nanomaterial has been shown to efficiently remove 9-Phenanthrol from air, reducing health and environmental risks (Wei, Lv, Wang, Mele, & Jiang, 2022).

Selective Palladium Detection : The 9-BrP fluorescence probe is effective for detecting trace palladium, demonstrating its utility in environmental monitoring and analysis (Qin Jun et al., 2016).

Biodegradation and Bioremediation : Phomopsis liquidambari can biodegrade phenanthrene, reducing accumulated phenanthrene in rice seedlings, suggesting its potential for pollution remediation (Fu et al., 2018).

Safety And Hazards

将来の方向性

In order to promote the application of phenanthrene, this review summarizes the methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This suggests that the strain 23aP might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .

特性

IUPAC Name |

9-(chloromethyl)phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNQYTBSQNSROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241752 | |

| Record name | Phenanthrene, 9-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Chloromethyl)phenanthrene | |

CAS RN |

951-05-3 | |

| Record name | 9-(Chloromethyl)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Chloromethyl)phenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

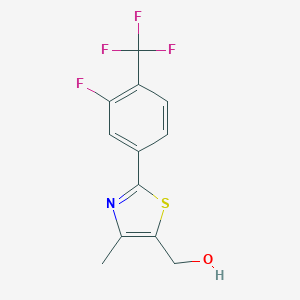

![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)